Linker Length Optimization in PROTACs
A comprehensive review of PROTAC design highlights that linker length is a critical determinant of degradation potency. The study by Cyrus et al. demonstrated that while both 12- and 16-atom PEG linkers exhibited similar binding affinities to ERα, the 16-atom linker was significantly more potent in degrading the target. However, this study establishes that a 12-atom PEG linker (equivalent in length to Azido-PEG12-propargyl's spacer) remains a viable starting point for SAR studies and is within the optimal range of 12 to over 20 carbons reported for PROTAC linkers [1]. In contrast, PROTACs based on TBK1 and VHL E3 ligases with linkers shorter than 12 atoms showed no apparent activity, unlike compounds with longer linkers that exhibited robust degradation potential [1]. This class-level evidence underscores that the 12-unit PEG spacer of Azido-PEG12-propargyl provides a balanced length that avoids the steric hindrance of shorter linkers and the excessive flexibility of longer linkers, making it a rational starting point for empirical optimization.
| Evidence Dimension | Linker length requirement for PROTAC ternary complex formation and degradation activity |
|---|---|
| Target Compound Data | 12-atom PEG linker (Azido-PEG12-propargyl equivalent length) |
| Comparator Or Baseline | Shorter PEG linkers (<12 atoms) showed no apparent activity for TBK1/VHL PROTACs; 16-atom PEG linker showed enhanced potency for ERα PROTACs. |
| Quantified Difference | Linkers shorter than 12 atoms failed to induce degradation; 16-atom linker was 'significantly more potent' than 12-atom linker (exact fold-change not provided) [1]. |
| Conditions | Cellular degradation assays for ERα-targeting PROTACs and TBK1/VHL PROTACs. |
Why This Matters
This evidence supports the selection of a 12-unit PEG linker as a baseline for SAR studies, as it is long enough to enable productive ternary complex formation while short enough to maintain favorable physicochemical properties.
- [1] Zagidullin, A., et al. Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther. 2020;1:381–390. DOI: 10.37349/etat.2020.00023. View Source
